2-(2-chloro-6-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
Description
2-(2-Chloro-6-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is a structurally complex acetamide derivative featuring a 2-chloro-6-fluorophenyl group at the α-position of the acetamide backbone and a substituted indoline moiety at the N-terminus. The indoline ring is further functionalized at the 1-position with a furan-2-carbonyl group, introducing both aromatic and heterocyclic elements.
Structural determination of such compounds often relies on crystallographic tools like SHELX (), and validation methods () ensure accuracy in reported configurations .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3/c22-16-3-1-4-17(23)15(16)12-20(26)24-14-7-6-13-8-9-25(18(13)11-14)21(27)19-5-2-10-28-19/h1-7,10-11H,8-9,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPALUYBKBJUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)CC3=C(C=CC=C3Cl)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Derivative: Starting with an indole derivative, the indole ring is functionalized at the 6-position.
Introduction of the Furan-2-carbonyl Group: The furan-2-carbonyl group is introduced through an acylation reaction.
Attachment of the Chloro-fluorophenyl Group: The chloro-fluorophenyl group is attached via a substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
The 2-chloro-6-fluorophenyl group distinguishes this compound from analogs with simpler halogenation patterns. For example:
- 2-(2-Chloro-6-Fluorophenyl)-N-(2-Furylmethyl)Acetamide () : Shares the same chloro-fluoro-phenyl group but replaces the indoline-furan moiety with a furylmethyl group. This simplification reduces molecular weight (267.68 g/mol vs. ~438 g/mol for the target compound) and may enhance metabolic stability but reduce binding specificity in protein targets .
- N-[1-(Furan-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-6-Yl]-2-(4-Methoxyphenyl)Acetamide (): Features a 4-methoxyphenyl group instead of chloro-fluoro-phenyl.
Indoline and Heterocyclic Modifications
The 1-(furan-2-carbonyl)indolin-6-yl group is a key differentiator:
- N-(4-(6-Chloroindolin-1-Yl)-3-Cyano-7-(Tetrahydrofuran-3-Yl-Oxy)Quinolin-6-Yl)-2-(Piperidin-4-Ylidene)Acetamide (): Incorporates a chloroindoline group linked to a quinoline core. The addition of a cyano group and tetrahydrofuran-oxy substituent highlights the role of polar functional groups in enhancing target engagement .
- 2-{(2-Chloro-6-Fluorophenyl)MethylAmino}-N-(1-Cyano-1,2-Dimethylpropyl)Acetamide (): Replaces the indoline-furan system with a benzylamino-cyanoalkyl chain, prioritizing flexibility over rigidity. This may improve oral bioavailability but reduce thermal stability .
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-(2-chloro-6-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is a synthetic compound belonging to the acetamide class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting relevant findings in a structured manner.
Chemical Structure and Properties
The compound's IUPAC name is 2-(2-chloro-6-fluorophenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide. Its molecular formula is , with a molecular weight of 404.81 g/mol. The structure features a chloro-fluorophenyl moiety, an indole derivative, and a furan-2-carbonyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Derivative : Functionalization of an indole ring at the 6-position.
- Introduction of the Furan-2-carbonyl Group : Achieved through an acylation reaction.
- Attachment of the Chloro-fluorophenyl Group : Via substitution reactions.
- Formation of the Acetamide Linkage : Through amidation reactions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The MIC values ranged from 15.625 to 125 μM for different strains, indicating potent bactericidal activity .
- Biofilm Inhibition : It displayed moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Biofilm Inhibitory Concentration (MBIC) values ranging from 62.216 to 124.432 μg/mL .
Anticancer Activity
The compound's anticancer properties have also been investigated:
- Cell Viability Assays : In vitro studies revealed that it significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
The antimicrobial mechanism is believed to involve:
- Inhibition of Protein Synthesis : The compound interferes with bacterial protein synthesis pathways, leading to cell death.
- Disruption of Nucleic Acid Synthesis : It may inhibit nucleic acid production, further contributing to its bactericidal effects .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against clinical isolates of MRSA. Results indicated that the compound outperformed standard antibiotics like ciprofloxacin in biofilm inhibition assays.
| Bacterial Strain | MIC (μM) | MBIC (μg/mL) |
|---|---|---|
| MRSA | 15.625 | 62.216 |
| Enterococcus | 62.5 | 124.432 |
Study 2: Anticancer Activity
In another study focusing on cancer cell lines, the compound was tested for cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 25 |
These results highlight its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
